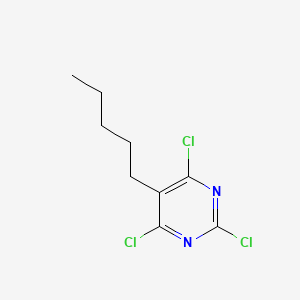![molecular formula C13H10N4O4 B13997910 [Bis(4-nitrophenyl)methylidene]hydrazine CAS No. 81652-52-0](/img/structure/B13997910.png)
[Bis(4-nitrophenyl)methylidene]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Bis(4-nitrophenyl)methylidene]hydrazine is an organic compound with the molecular formula C₁₃H₁₀N₄O₄ It is characterized by the presence of two nitrophenyl groups attached to a hydrazine moiety through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(4-nitrophenyl)methylidene]hydrazine typically involves the condensation reaction between 4-nitrobenzaldehyde and hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
2C7H5NO3+N2H4⋅H2O→C13H10N4O4+2H2O
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
[Bis(4-nitrophenyl)methylidene]hydrazine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under appropriate conditions.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used for substitution reactions.
Major Products
Oxidation: Conversion to dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted nitrophenyl derivatives.
Scientific Research Applications
[Bis(4-nitrophenyl)methylidene]hydrazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Potential use in studying enzyme interactions and as a probe for biochemical assays.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of [Bis(4-nitrophenyl)methylidene]hydrazine involves its interaction with molecular targets through its nitrophenyl and hydrazine functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
[Bis(4-nitrophenyl)furan-2-yl]methylenehydrazine: Similar structure but with a furan ring.
[Bis(4-nitrophenyl)thiazol-2-yl]methylenehydrazine: Contains a thiazole ring instead of a methylene bridge.
Uniqueness
[Bis(4-nitrophenyl)methylidene]hydrazine is unique due to its specific combination of nitrophenyl groups and hydrazine moiety, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and materials science.
Properties
CAS No. |
81652-52-0 |
|---|---|
Molecular Formula |
C13H10N4O4 |
Molecular Weight |
286.24 g/mol |
IUPAC Name |
bis(4-nitrophenyl)methylidenehydrazine |
InChI |
InChI=1S/C13H10N4O4/c14-15-13(9-1-5-11(6-2-9)16(18)19)10-3-7-12(8-4-10)17(20)21/h1-8H,14H2 |
InChI Key |
ZQZIBLSNZSJIDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=NN)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


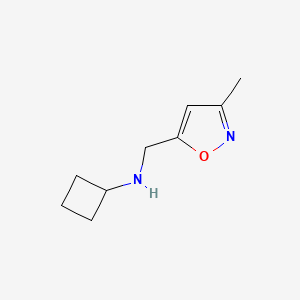
![Bicyclo[2.2.2]octane, 1-chloro-4-phenyl-](/img/structure/B13997841.png)


![1-[Ethyl(dimethyl)silyl]aziridine](/img/structure/B13997855.png)
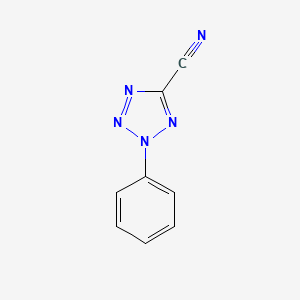
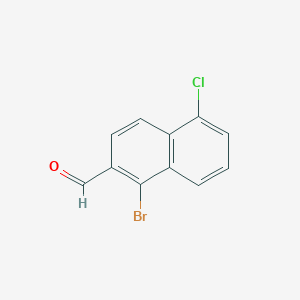
![5,7,7-Trimethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B13997871.png)
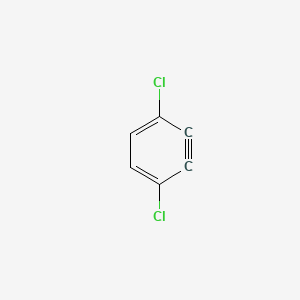
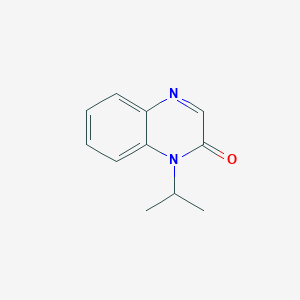

![1-[1-(4-Methoxyphenyl)-2-phenylethyl]-1-methylpiperidin-1-ium](/img/structure/B13997899.png)
![2-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B13997900.png)
